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molecular formula C12H16O3S B8347101 5-(3-Oxo-propyl)-thiophene-2-carboxylic Acid Tert-butyl Ester

5-(3-Oxo-propyl)-thiophene-2-carboxylic Acid Tert-butyl Ester

Cat. No. B8347101
M. Wt: 240.32 g/mol
InChI Key: MZIRIMASBFRWLS-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

To a solution of 5-bromo-thiophene-2-carboxylic acid tert-butyl ester (0.50 g, 1.89 mmol) in 5 mL DMF was added allyl alcohol (0.51 mL, 7.57 mmol) followed by NaHCO3 (0.397 g, 4.72 mmol), tetrabutylammonium chloride (0.525 g, 1.89 mmol), and palladium acetate (0.021 g, 0.094 mmol). The reaction was placed in an oil bath heated to 65° C. and was heated to 90° C. for 2 h. The mixture was diluted with EtOAc and 25 mL water and the solids were removed by filtration through Celite. The layers were separated, and the organic solution was washed with water (4×), dried over MgSO4 and concentrated to a dark yellow oil which was purified via medium pressure chromatography (7:1 hexanes:EtOAc) to afford the title compound (0.190 g). 1H NMR (400 MHz, CDCl3) δ 9.80 (s, 1H), 7.51 (d, 1H), 6.78 (d, 1H), 3.14 (t, 2H), 2.86 (t, 2H), 1.54 (s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step Two
Quantity
0.525 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0.021 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[S:9][C:10](Br)=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]([OH:17])[CH:15]=[CH2:16].C([O-])(O)=O.[Na+]>CN(C=O)C.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:5][C:6]([C:8]1[S:9][C:10]([CH2:16][CH2:15][CH:14]=[O:17])=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)Br
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.397 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.525 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.021 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 90° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic solution was washed with water (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified via medium pressure chromatography (7:1 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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